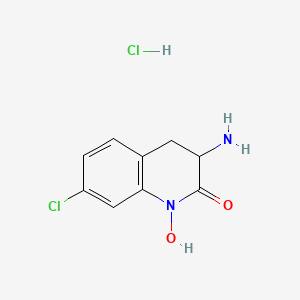
3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one; hydrochloride, also known as Clioquinol, is an organic compound that belongs to the class of hydroxyquinoline derivatives. It is a synthetic, hydrophobic, and lipophilic compound that is widely used in scientific research. Clioquinol has a wide range of biological activities and has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery.
Applications De Recherche Scientifique
Electrochemical and Spectrophotometric Analysis
A study on hydroxychloroquine (HCQ), a compound related to the mentioned chemical, delves into its electrochemical properties. This work developed a method for the electrochemical determination of HCQ in pharmaceutical tablets, highlighting the substance's broad biological activity beyond its primary use as an antimalarial drug. The research presents an electrochemical study employing differential pulse voltammetry and a spectrophotometric study utilizing a band at 343 nm, demonstrating the method's accuracy and precision for HCQ determination (Arguelho, Andrade, & Stradiotto, 2003).
Synthesis of Substituted Cinnoline and Benzo[h]cinnoline Derivatives
Another study explores the synthesis of new substituted 3-amino-5,7,8-trihalo-6-hydroxycinnoline-4-carbonitriles and 3-amino-5-chloro-6-hydroxy-benzo[h]cinnoline-4-carbonitrile derivatives, starting from tetrahalo-1,4-benzoquinones or dichloro-1,4-naphthoquinones, malononitrile, and hydrazine. This research highlights the compound's flexibility in chemical synthesis, leading to potentially valuable pharmacological agents (Gomaa, 2003).
Anticancer Properties and Autophagy Inhibition
Chloroquine (CQ) and its derivatives, including compounds structurally related to "3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride," have been investigated for their ability to sensitize breast cancer cells to chemotherapy independent of autophagy. This work underscores the potential of such compounds in enhancing the efficacy of tumor cell killing when used in conjunction with chemotherapeutic drugs and radiation, offering a promising avenue for cancer treatment (Maycotte et al., 2012).
On-Target Separation of Analytes
Research on 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid as a liquid matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry reveals a novel aspect of such compounds in converging hydrophilic materials into the center of the droplet during evaporation. This property allows for the on-target separation of analytes, including peptides and oligosaccharides, significantly enhancing the analysis's precision and reducing sample handling losses (Sekiya, Taniguchi, & Tanaka, 2012).
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, starting from hydroxyquinoline, highlights the antimicrobial potential of quinolinone derivatives. These compounds show significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Ahmed et al., 2006).
Propriétés
IUPAC Name |
3-amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2.ClH/c10-6-2-1-5-3-7(11)9(13)12(14)8(5)4-6;/h1-2,4,7,14H,3,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEJYIDLLKMZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C2=C1C=CC(=C2)Cl)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

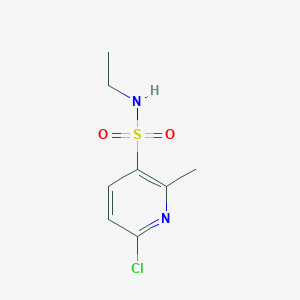
![N-(3-chloro-4-methylphenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2459716.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2459719.png)

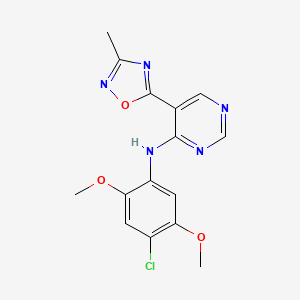
![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2459722.png)
![N-[[5-butylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2459727.png)


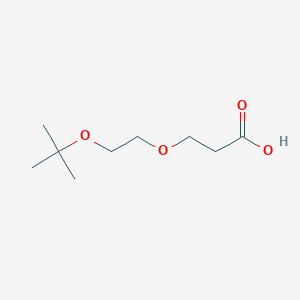
![1-Methyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B2459734.png)
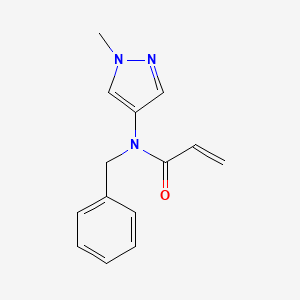
![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B2459736.png)
![5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid](/img/structure/B2459737.png)